molecular formula C23H31N5O8 B11931191 Thalidomide-NH-amido-PEG3-C2-NH2

Thalidomide-NH-amido-PEG3-C2-NH2

Cat. No.: B11931191
M. Wt: 505.5 g/mol
InChI Key: JDAVUUWRSYFJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thalidomide-NH-amido-PEG3-C2-NH2: is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a polyethylene glycol linker. This compound is specifically designed for use in PROTAC (Proteolysis Targeting Chimeras) technology, which utilizes small molecules to induce protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-amido-PEG3-C2-NH2 involves the conjugation of Thalidomide with a polyethylene glycol linker. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Thalidomide-NH-amido-PEG3-C2-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Thalidomide-NH-amido-PEG3-C2-NH2 has a wide range of scientific research applications, including:

Mechanism of Action

Thalidomide-NH-amido-PEG3-C2-NH2 exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. The molecular targets and pathways involved include the degradation of proteins such as BRD4, BRD2, and BRD3 .

Comparison with Similar Compounds

Uniqueness: Thalidomide-NH-amido-PEG3-C2-NH2 is unique due to its specific linker length and the presence of the amido group, which provides distinct chemical properties and biological activity compared to similar compounds .

Properties

Molecular Formula

C23H31N5O8

Molecular Weight

505.5 g/mol

IUPAC Name

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide

InChI

InChI=1S/C23H31N5O8/c24-6-8-34-10-12-36-13-11-35-9-7-25-19(30)14-26-16-3-1-2-15-20(16)23(33)28(22(15)32)17-4-5-18(29)27-21(17)31/h1-3,17,26H,4-14,24H2,(H,25,30)(H,27,29,31)

InChI Key

JDAVUUWRSYFJKC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCOCCOCCN

Origin of Product

United States

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